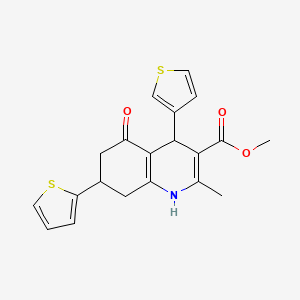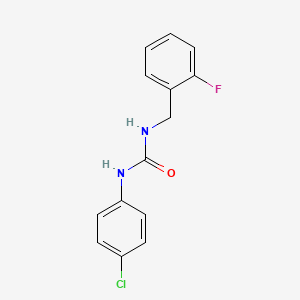![molecular formula C13H14F3NO B5034311 N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine](/img/structure/B5034311.png)
N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine, commonly known as EF-TFM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. EF-TFM is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression. In
作用機序
EF-TFM selectively inhibits N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine by binding to the channel pore and preventing calcium influx. This compound is a non-selective cation channel that is permeable to calcium ions. EF-TFM binds to a specific site in the channel pore that is involved in calcium permeation. This prevents calcium ions from entering the cell, leading to inhibition of this compound-mediated physiological processes.
Biochemical and Physiological Effects:
EF-TFM has been shown to have various biochemical and physiological effects due to its inhibition of this compound. In prostate cancer cells, EF-TFM inhibits this compound-mediated cell proliferation and migration, suggesting that this compound may play a role in cancer progression. In sensory neurons, EF-TFM inhibits this compound-mediated cold sensitivity and pain sensation, suggesting that this compound may be a potential target for pain management. In brown adipocytes, EF-TFM inhibits this compound-mediated thermogenesis, suggesting that this compound may play a role in energy expenditure and obesity.
実験室実験の利点と制限
EF-TFM has several advantages and limitations for lab experiments. One advantage is its selectivity for N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine, which allows for specific inhibition of this ion channel. This makes EF-TFM a potential tool for studying the role of this compound in various physiological processes. However, EF-TFM has relatively low potency compared to other this compound inhibitors, which may limit its effectiveness in certain experiments. Additionally, EF-TFM has poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research involving EF-TFM. One direction is to further investigate the role of N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine in cancer progression and the potential use of this compound inhibitors such as EF-TFM in cancer therapy. Another direction is to explore the role of this compound in pain sensation and the potential use of this compound inhibitors in pain management. Additionally, further studies are needed to understand the physiological role of this compound in brown adipocytes and the potential use of this compound inhibitors in obesity treatment. Finally, there is a need for the development of more potent and soluble this compound inhibitors for use in scientific research.
合成法
The synthesis of EF-TFM involves the reaction of N-ethyl-2-butynamide with 3-(trifluoromethyl)phenol in the presence of a base catalyst. The resulting product is then subjected to reductive amination with formaldehyde and ammonium chloride to yield EF-TFM. The overall yield of EF-TFM is around 30% and the purity can be increased through recrystallization.
科学的研究の応用
EF-TFM has been used in various scientific research studies due to its selective inhibition of N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine. This compound is a calcium-permeable ion channel that is activated by cold temperatures and menthol. It is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression. EF-TFM has been shown to inhibit this compound-mediated calcium influx in various cell types, including prostate cancer cells, sensory neurons, and brown adipocytes. This makes EF-TFM a potential tool for studying the role of this compound in these physiological processes.
特性
IUPAC Name |
N-ethyl-4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-2-17-8-3-4-9-18-12-7-5-6-11(10-12)13(14,15)16/h5-7,10,17H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVHMJSQSZKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5034237.png)
![1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5034241.png)
![4-(4-bromophenyl)-2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5034246.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5034254.png)

![5-(2-fluorophenyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1,2,4-triazin-3-amine](/img/structure/B5034261.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)
![1-cyclohexyl-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5034280.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034292.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,4a,5,6,10b-hexahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B5034332.png)
![1-(cyclohexylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5034337.png)

